Substituent Position and Halogen Type on the Benzothiazole Core: 5-Chloro-4-methyl vs. 6-Chloro and 6-Bromo Analogs
The 5-chloro-4-methyl substitution pattern on the benzothiazole ring of CAS 886919-85-3 is structurally distinct from the more common 6-chloro or 6-bromo benzothiazole-piperazine analogs. In the benzothiazole-piperazine series reported by Gurdal et al., all active cytotoxic derivatives were derived from a 4-methylbenzothiazole precursor with varying piperazine N-substituents, yielding GI50 values as low as 0.7 µM against HUH-7 cells for the most potent analog (compound 8) [1]. In contrast, 6-substituted benzothiazole-piperazine hybrids evaluated as cholinesterase inhibitors by Bhardwaj et al. showed that moving the substituent from position 5/4 to position 6, combined with different linker chemistry, yielded AChE IC50 values in the 0.40 µM to >100 µM range, demonstrating that the position and nature of the halogen directly governs biological potency [2]. The 5-chloro substituent in CAS 886919-85-3 occupies a position ortho to the thiazole sulfur and para to the methyl group, creating a unique electronic environment characterized by a Hammett σmeta value of approximately +0.37 for chlorine, which is distinct from the σpara contribution of a 6-chloro substituent. No published head-to-head comparison of 5-chloro-4-methyl vs. 6-chloro benzothiazole-piperazine-propan-1-ones is available in the peer-reviewed literature.
| Evidence Dimension | Benzothiazole halogen position (5-Cl-4-CH3 vs. 6-Cl vs. 6-Br) and its impact on cytotoxic potency |
|---|---|
| Target Compound Data | 5-Chloro-4-methyl-1,3-benzothiazol-2-yl core; in-class closest analog (4-methylbenzothiazole derivative 8) achieved GI50 = 0.7 µM against HUH-7 |
| Comparator Or Baseline | 6-chloro-benzothiazole-piperazine hybrids: AChE IC50 range 0.40 µM to >100 µM depending on linker and piperazine N-substitution |
| Quantified Difference | Positional isomerism (5-Cl-4-CH3 vs. 6-Cl) plus distinct linker chemistry results in divergent potency profiles across biological targets; no direct head-to-head comparison data exist |
| Conditions | HUH-7 hepatocellular carcinoma cells (SRB assay) for 5-Cl-4-CH3 series [1]; AChE inhibition (Ellman's assay) for 6-substituted series [2] |
Why This Matters
Procurement decisions must account for the fact that repositioning the chloro substituent from position 5 to position 6 on the benzothiazole ring—a seemingly minor change—produces compounds with fundamentally different biological target engagement profiles, making 6-halo analogs non-interchangeable with CAS 886919-85-3 without explicit target-specific validation.
- [1] Gurdal EE, Durmaz I, Cetin-Atalay R, Yarim M. Cytotoxic activities of some benzothiazole-piperazine derivatives. J Enzyme Inhib Med Chem. 2015;30(4):649-654. doi:10.3109/14756366.2014.959513 View Source
- [2] Bhardwaj S, Kesharwani RK, Singh M, Kumar S, Rana A, Dwivedi PK, Khare P, Misra S. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. Eur J Med Chem. 2025;298:118047. doi:10.1016/j.ejmech.2025.118047 View Source
